molecular formula C8H4BrN3O3 B1292457 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde CAS No. 885518-61-6

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B1292457
CAS No.: 885518-61-6
M. Wt: 270.04 g/mol
InChI Key: MEBOPKMSYVDVSQ-UHFFFAOYSA-N
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Description

Evolution and Significance of the Indazole Core in Heterocyclic Chemistry

The history of indazole chemistry dates back to the late 19th century, with initial syntheses paving the way for a deeper exploration of this heterocyclic system. Unlike many other heterocyclic cores, indazoles are relatively rare in nature, with only a few alkaloids like nigellicine and nigellidine being isolated from natural sources. This scarcity has spurred extensive research into synthetic methodologies for accessing the indazole framework and its derivatives.

The significance of the indazole core in medicinal chemistry cannot be overstated. It is recognized as a "pharmacophore," a molecular framework that is crucial for a drug's biological activity. The arrangement of nitrogen atoms in the indazole ring allows for a combination of hydrogen bond donor and acceptor capabilities, facilitating strong interactions with biological targets such as enzymes and receptors. This has led to the development of a wide array of indazole-containing compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. The success of this scaffold is exemplified by the number of FDA-approved drugs that incorporate the indazole motif.

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

Drug Name Therapeutic Use
Pazopanib Anticancer (Tyrosine Kinase Inhibitor)
Axitinib Anticancer (Tyrosine Kinase Inhibitor)
Entrectinib Anticancer (Tyrosine Kinase Inhibitor)
Niraparib Anticancer (PARP Inhibitor)
Benzydamine Anti-inflammatory

Structural Features and Tautomerism of the 1H-Indazole System

The indazole system is an aromatic, 10-π electron bicyclic heterocycle. Its structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. A key characteristic of the indazole core is the phenomenon of annular tautomerism, where the proton on the nitrogen atom of the pyrazole ring can reside on either nitrogen atom. This gives rise to different tautomeric forms, primarily 1H-indazole and 2H-indazole. chim.it

The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole. chim.it Theoretical calculations have shown that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov This greater stability is a critical factor in the synthesis and reactivity of indazole derivatives, with the 1H-isomer often being the predominant product in many synthetic routes. A third, less common tautomer, 3H-indazole, is significantly less stable. The tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring system.

Table 2: Relative Stability of Indazole Tautomers

Tautomer Relative Stability (kJ·mol⁻¹)
1H-Indazole 0

The dual nature of the indazole ring, resembling both pyridine and pyrrole (B145914), contributes to its versatile chemical reactivity. sigmaaldrich.com This allows for a wide range of functionalization reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.

Positioning of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde within the Indazole Family of Research Compounds

The compound this compound is a highly functionalized derivative of the core indazole scaffold. The presence of three distinct substituents—a bromine atom at the 6-position, a nitro group at the 4-position, and a carbaldehyde (formyl) group at the 3-position—positions this molecule as a specialized intermediate in organic synthesis. Each of these functional groups imparts specific electronic and reactive properties to the molecule.

The bromo and nitro groups are strongly electron-withdrawing, which significantly influences the electron density of the indazole ring system. This electronic modulation is a common strategy in medicinal chemistry to fine-tune the binding affinity of a molecule to its biological target. The bromine atom also provides a reactive handle for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional molecular complexity. chim.it

The synthesis of such a polysubstituted indazole is a non-trivial task. Direct formylation of the indazole ring at the C3 position, for instance, via the Vilsmeier-Haack reaction, is often ineffective, particularly for electron-deficient indazole systems. rsc.org A more viable synthetic approach to indazole-3-carbaldehydes involves the nitrosation of appropriately substituted indoles. nih.gov For this compound, a plausible synthetic precursor would be 6-bromo-4-nitro-1H-indole. The presence of the nitro group on the indazole ring is known to influence its reactivity; for example, 4-nitro-1H-indazole can be synthesized through the nitration of 1H-indazole. guidechem.comacs.org

Given its highly functionalized nature, this compound is not typically an end-product but rather a versatile building block. It is designed for use in the construction of more complex molecules, where each of its functional groups can be selectively manipulated to generate a library of derivatives for screening in drug discovery programs.

Overview of Research Directions for Substituted Indazole-3-carbaldehydes

Substituted indazole-3-carbaldehydes are recognized as pivotal intermediates in the synthesis of a wide range of biologically active compounds. nih.govrsc.orgrsc.org The aldehyde functional group at the C3 position is particularly valuable due to its versatile reactivity. nih.gov

Current research directions for this class of compounds are heavily focused on their application in medicinal chemistry, especially in the development of kinase inhibitors. nih.govrsc.org The aldehyde can be readily transformed into a variety of other functional groups, serving as a gateway to diverse chemical space.

Table 3: Common Transformations of the Indazole-3-carbaldehyde Moiety

Reaction Type Resulting Functional Group/Scaffold
Wittig Reaction Alkenes
Knoevenagel Condensation α,β-Unsaturated systems
Reductive Amination Amines
Reduction Alcohols

These transformations allow for the systematic modification of the C3 substituent, which is a key interaction point for many indazole-based kinase inhibitors with their target proteins. By generating libraries of compounds from a common indazole-3-carbaldehyde intermediate, researchers can perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential drug candidates. The continued exploration of new synthetic methods to access functionalized indazole-3-carbaldehydes and the expansion of their use in the synthesis of novel molecular architectures remain active and important areas of chemical research. unina.itnih.govderpharmachemica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOPKMSYVDVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646310
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-61-6
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde

Reactivity Profile of the Carbaldehyde Moiety at C3

The aldehyde group at the C3 position is a versatile functional handle, enabling a wide array of chemical transformations. rsc.org As a key intermediate, 1H-indazole-3-carboxaldehydes are crucial for synthesizing a variety of 3-substituted indazole derivatives, which are prominent in medicinal chemistry. rsc.orgrsc.orgnih.gov The reactivity of this aldehyde allows for its conversion into other functional groups or its participation in carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgresearchgate.net

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For indazole-3-carboxaldehydes, this oxidation provides access to indazole-3-carboxylic acids, which are themselves valuable synthetic precursors. While specific studies on the oxidation of 6-bromo-4-nitro-1H-indazole-3-carbaldehyde are not detailed in the reviewed literature, the reaction is expected to proceed using standard oxidizing agents. In some related syntheses, the formation of a carboxylic acid has been observed as a side product under acidic conditions, suggesting the feasibility of this oxidative transformation. nih.gov

Table 1: General Oxidation of the Carbaldehyde Moiety

Reactant Typical Reagents Product

The aldehyde group is susceptible to reduction to form a primary alcohol or can be converted into an amine via reductive amination. The reduction to (6-Bromo-4-nitro-1H-indazol-3-yl)methanol can typically be achieved using mild reducing agents such as sodium borohydride (B1222165). This transformation provides convenient access to secondary alcohols. rsc.orgresearchgate.net

Furthermore, the carbaldehyde can undergo reductive amination. In this two-step, one-pot process, the aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is highly valuable for introducing diverse N-substituted aminomethyl groups at the C3 position of the indazole ring.

Table 2: General Reduction Reactions of the Carbaldehyde Moiety

Product Type Typical Reagents Product Structure
Alcohol NaBH₄, LiAlH₄ (6-Bromo-4-nitro-1H-indazol-3-yl)methanol

The electrophilic carbon of the aldehyde group readily participates in condensation reactions with various nucleophiles. These reactions are fundamental for C-C bond formation and the synthesis of more complex molecules. 1H-indazole-3-carboxaldehyde derivatives are known to undergo Knoevenagel and Wittig condensations to form alkenes. rsc.orgresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. The product is an electron-deficient alkene.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. The Wittig reaction is a highly reliable method for forming C=C double bonds with good control over the geometry of the resulting alkene.

The aldehyde at C3 serves as a key electrophilic component in cyclization reactions to construct various fused or appended heterocyclic rings. This strategy is widely employed to build complex molecular architectures from relatively simple indazole precursors. rsc.orgresearchgate.net By reacting this compound with appropriate binucleophilic reagents, a range of five- or six-membered heteroaromatic rings can be synthesized. For instance, reaction with α-amino ketones can lead to oxazoles, while reaction with compounds containing both thiol and amine functionalities could yield thiazoles. rsc.org

Transformations Involving the Nitro Group at C4

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. Its primary and most synthetically useful transformation is its reduction to an amino group.

The reduction of an aromatic nitro group to a primary amine is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals, as the resulting amino group is a versatile precursor for numerous subsequent reactions. jsynthchem.com A variety of methods are available for this reduction, offering different levels of chemoselectivity, which is important given the presence of other reducible (aldehyde) and reactive (bromo) groups in the target molecule. researchgate.netorganic-chemistry.org

Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metal/acid systems (e.g., SnCl₂, Fe/HCl). However, for substrates with sensitive functional groups, milder and more selective reagents are often preferred. researchgate.net Systems like sodium borohydride in the presence of transition metal complexes or hydrazine (B178648) hydrate (B1144303) with a catalyst can achieve the reduction of the nitro group while preserving other functionalities. jsynthchem.comorganic-chemistry.org The resulting 4-amino-6-bromo-1H-indazole-3-carbaldehyde is a valuable intermediate for further diversification, for example, through diazotization and subsequent Sandmeyer reactions or through acylation/sulfonylation of the newly formed amino group.

Table 3: General Reduction of the Nitro Group

Reactant Typical Reagents Product

Reactions of the Nitroaryl Functionality

The nitro group at the C4 position of the indazole ring is a key functional handle, primarily serving as a precursor to the corresponding amino group through reduction. This transformation is one of the most fundamental reactions of nitroarenes and is crucial for the synthesis of various derivatives with potential pharmacological applications. wikipedia.org The reduction of the aromatic nitro group can be achieved under various conditions, with the choice of reagent depending on the presence of other sensitive functional groups within the molecule. commonorganicchemistry.com

Commonly employed methods for the reduction of nitroarenes to anilines include catalytic hydrogenation and chemical reduction with metals in acidic media or with metal salts. wikipedia.org

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While highly efficient, a significant drawback of catalytic hydrogenation with Pd/C is its potential to concurrently reduce other functional groups and cause dehalogenation, which would be a competing side reaction for this compound. commonorganicchemistry.com The use of Raney nickel can sometimes mitigate the issue of dehalogenation of aryl bromides. commonorganicchemistry.com

Metal-Based Reductions: A widely used and often milder alternative is the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid, such as acetic acid or hydrochloric acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a particularly mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

In addition to reduction, the strong electron-withdrawing nature of the nitro group activates the aromatic ring, potentially allowing it to act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, although this is less common than for halogen substituents. nih.gov The feasibility of such a displacement depends heavily on the reaction conditions and the nucleophile employed. nih.govnih.gov

Reagent/SystemConditionsTypical OutcomeSelectivity Notes
H₂/Pd-CH₂ gas, various solventsReduction to amineHigh efficiency, but may also reduce aldehyde and cause debromination. commonorganicchemistry.com
H₂/Raney NiH₂ gas, various solventsReduction to amineOften preferred over Pd/C to avoid dehalogenation of aryl bromides. commonorganicchemistry.com
Fe/CH₃COOH or HClAcidic aqueous/alcoholic mediaReduction to amineMild method, tolerant of many other functional groups. commonorganicchemistry.com
SnCl₂·2H₂OEthanol or Ethyl AcetateReduction to amineMild and selective, widely used for complex molecules. wikipedia.orgcommonorganicchemistry.com
Na₂S₂O₄Aqueous or alcoholic mediaReduction to amineSodium hydrosulfite is another option for selective reductions. wikipedia.org

Reactivity and Functionalization of the Bromine Atom at C6

The bromine atom at the C6 position of the indazole core is a versatile site for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and, more significantly, through various transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov A critical requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex. nih.govamanote.com

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of the C6-Br bond on the indazole scaffold. researchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.com

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. mdpi.com It is one of the most robust methods for forming C(sp²)–C(sp²) bonds. rsc.org The reaction has been successfully applied to functionalize various positions of the indazole ring, including the C6 position. rsc.orgnih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system.

The general reaction scheme is as follows: Indazole-6-Br + R-B(OH)₂ → [Pd catalyst, Base] → Indazole-6-R

A variety of aryl and heteroaryl groups can be introduced at the C7 position of 4-substituted indazoles using Suzuki coupling, demonstrating the utility of this reaction on the indazole core. rsc.org The choice of catalyst and ligand is critical; for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been found to be highly effective for coupling bromoindazoles. nih.gov

CatalystBaseSolventTemperature (°C)Outcome
PdCl₂(PPh₃)₂K₂CO₃DMFRefluxModerate to good yields for C7 arylation. rsc.org
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80High yield for C5 arylation of bromoindazoles. nih.gov
XPhosPdG2/XPhosK₃PO₄Dioxane/H₂O100Efficient coupling, avoids debromination side reactions. rsc.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is highly valued for its ability to form C-C bonds with excellent stereoselectivity, typically favoring the trans isomer. The reactivity of different halogens follows the order I > Br > Cl.

The utility of the Heck reaction on bromoindazoles is demonstrated in the synthesis of the drug Axitinib. beilstein-journals.org In this synthesis, a 3,6-dibromo-1H-indazole derivative undergoes a selective Heck reaction at the more reactive C3-Br bond, followed by a subsequent coupling reaction at the C6-Br position. This highlights that the C6-Br bond is amenable to palladium-catalyzed couplings, although its reactivity might be modulated relative to other positions on the ring. beilstein-journals.org

Investigation of Tautomeric Forms and Dynamic Equilibria

Indazole and its derivatives can exist as two annular prototropic tautomers: the 1H- and 2H-indazole forms. This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The position of this equilibrium is a critical aspect of indazole chemistry, as it influences the molecule's physical, chemical, and biological properties.

In the parent indazole system, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference is generally maintained in substituted derivatives, making the 1H-form the predominant species in solution and in the solid state. researchgate.net The 1H-form possesses a benzenoid structure, which is energetically favored over the quinonoid structure of the 2H-tautomer. researchgate.net

The study of this tautomeric equilibrium is typically conducted using a combination of experimental techniques and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁵N NMR are powerful tools for distinguishing between the 1H and 2H tautomers. The chemical shifts of the ring protons and nitrogens are sensitive to the location of the N-H proton.

X-ray Crystallography: In the solid state, X-ray diffraction can unambiguously determine the structure and identify the specific tautomer present in the crystal lattice.

Computational Chemistry: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are used to compute the relative energies of the two tautomers, providing insight into their thermodynamic stability and the factors influencing the equilibrium. nih.gov

The electronic nature and position of substituents on the indazole ring can significantly influence the relative stability of the 1H and 2H tautomers, thereby shifting the equilibrium. nih.gov In this compound, all three substituents are electron-withdrawing.

Nitro Group: The effect of a nitro group on the tautomeric equilibrium has been studied. nih.gov As a strong electron-withdrawing group, its position can differentially affect the electron density at N1 and N2. A study on nitro-indazoles showed that the 1H-tautomer remains the more stable form, but the energy difference between the tautomers can be modulated by the nitro group's position. nih.gov

Derivatization and Structure Activity Relationship Sar Studies Centered on the 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde Scaffold

Strategic Design and Synthesis of Novel Indazole Derivatives

The strategic derivatization of the 6-bromo-4-nitro-1H-indazole-3-carbaldehyde core involves targeted modifications at its key functional groups to generate libraries of novel compounds for biological screening.

The aldehyde functionality at the C3 position is a key intermediate for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs. nih.govrsc.orgrsc.org These modifications are instrumental in probing the binding pocket of target proteins and establishing critical interactions.

Common synthetic elaborations include:

Reductive Amination: The aldehyde can be converted into various secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. This introduces basic centers and flexible side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, extending the carbon skeleton and introducing rigidity. rsc.orgrsc.org

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds leads to the formation of α,β-unsaturated systems, which can act as Michael acceptors or introduce further functional groups. rsc.orgrsc.org

Oxidation and Amide Coupling: Oxidation of the aldehyde to the corresponding carboxylic acid allows for the formation of amides and esters. Indazole-3-carboxamides, in particular, have been identified as potent blockers of calcium-release activated calcium (CRAC) channels.

Heterocycle Formation: The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings (e.g., oxazoles, thiazoles, benzimidazoles) fused or linked to the C3 position, significantly altering the scaffold's shape and electronic properties. rsc.orgrsc.org

Table 1: Synthetic Transformations at the C3-Carbaldehyde Position
Reaction TypeReagents/ConditionsResulting Functional Group/MoietyPotential Impact on SAR
Reductive AminationR1R2NH, NaBH(OAc)3-CH2-NR1R2 (Amine)Introduces H-bond acceptors/donors, basicity
Wittig ReactionPh3P=CHR-CH=CHR (Alkene)Increases rigidity, probes hydrophobic pockets
OxidationKMnO4 or NaClO2-COOH (Carboxylic Acid)Introduces acidic center, H-bond donor/acceptor
Amide Coupling1. Oxidation to COOH 2. R1R2NH, coupling agent (e.g., HATU)-C(O)NR1R2 (Amide)Introduces H-bond donors/acceptors, rigidifies conformation
Heterocycle Formatione.g., o-phenylenediamineBenzimidazole, Oxazole, etc.Alters shape, size, and electronic properties; introduces new interaction points

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic character of the indazole ring. Its modification or replacement is a key strategy in SAR studies.

Reduction to Amine: The most common transformation is the reduction of the nitro group to an aniline (B41778) derivative using reagents such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. The resulting amino group is a versatile handle for further functionalization, including acylation to form amides, sulfonylation to form sulfonamides, or diazotization followed by substitution.

Bioisosteric Replacement: In medicinal chemistry, nitro groups are often replaced with bioisosteres to improve metabolic stability or reduce potential toxicity. cambridgemedchemconsulting.com Common bioisosteres for a nitro group include cyano (-CN), sulfonyl (-SO2R), and trifluoromethyl (-CF3) groups. These substitutions can be achieved through multi-step synthetic sequences, often starting from a different precursor or via nucleophilic aromatic substitution on a suitably activated indazole.

The bromine atom at the C6 position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the attachment of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, enabling the exploration of specific binding interactions.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or heteroaryl groups. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes to introduce linear, rigid linkers or alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefin derivatives.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide access to a vast chemical space, allowing for fine-tuning of steric bulk, electronic properties, and conformational preferences of the C6 substituent.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Bromo Position
Reaction NameCoupling PartnerCatalyst/Ligand (Typical)Resulting Linkage
Suzuki-MiyauraAr-B(OH)2Pd(PPh3)4, Pd(dppf)Cl2Indazole-Ar
SonogashiraTerminal AlkynePd(PPh3)2Cl2, CuIIndazole-C≡C-R
Buchwald-HartwigR1R2NHPd2(dba)3, BINAP/XantphosIndazole-NR1R2
HeckAlkenePd(OAc)2, P(o-tolyl)3Indazole-CH=CH-R
StilleAr-Sn(Bu)3Pd(PPh3)4Indazole-Ar

Alkylation of the NH-indazole core can lead to a mixture of N1 and N2 isomers, and controlling this regioselectivity is a significant synthetic challenge. nih.govnih.gov The distribution of these isomers is highly dependent on the reaction conditions (base, solvent), the nature of the alkylating agent, and the electronic and steric properties of the substituents already on the indazole ring. beilstein-journals.orgd-nb.infobeilstein-journals.org

Steric Hindrance: Bulky substituents at the C7 position tend to favor N2 alkylation, while substituents at the C3 position can influence the ratio in more complex ways. beilstein-journals.orgd-nb.info

Electronic Effects: Electron-withdrawing groups, such as the C4-nitro group in the parent scaffold, can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. For instance, C7-NO2 substituted indazoles have been shown to confer excellent N2 regioselectivity. beilstein-journals.orgd-nb.info

Reaction Conditions: The choice of base and solvent system is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer. nih.govbeilstein-journals.org In contrast, Mitsunobu conditions or different base/solvent combinations can favor the N2 isomer. beilstein-journals.orgd-nb.info The separation of N1 and N2 isomers can be challenging, necessitating careful chromatographic purification. The distinct spatial orientation of substituents attached to N1 versus N2 has profound implications for how the molecule can orient itself within a biological target's binding site.

Structure-Activity Relationship (SAR) Methodologies for Indazole Derivatives

SAR studies aim to systematically correlate the structural features of the synthesized indazole derivatives with their biological activity. This is achieved by comparing the potency and efficacy of compounds within a library, where specific parts of the molecule have been systematically altered.

By analyzing the biological data of the derivatized compounds, a map of the positional effects can be constructed to guide further optimization.

C3 Position: Modifications at C3 directly probe the central region of many enzyme active sites. The conversion of the aldehyde to a carbohydrazide (B1668358) moiety, for instance, has been shown to be crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, highlighting the importance of specific hydrogen bond donors and acceptors at this position. nih.gov The unique regiochemistry of an amide linker at C3 can be critical for activity, as demonstrated in CRAC channel blockers where the indazole-3-carboxamide is active, while its reverse amide isomer is not.

C4 Position: The electron-withdrawing nitro group at C4 can participate in hydrogen bonding with residues like arginine in a binding site. mdpi.com Replacing it with a neutral group or an amino group (a hydrogen bond donor) would drastically alter these interactions. An amino group at this position could form new hydrogen bonds or be used as an attachment point for larger substituents to explore adjacent pockets.

C6 Position: The C6 position often extends towards the solvent-exposed region or a hydrophobic sub-pocket of a binding site. SAR studies have shown that aryl groups introduced at this position can be crucial for inhibitory activities. nih.gov The nature of the substituent (e.g., size, electronics, polarity) introduced via cross-coupling can be optimized to enhance van der Waals contacts, form pi-stacking interactions, or improve pharmacokinetic properties.

Table 3: Summary of Positional Effects on Molecular Interactions
PositionFunctionalityPotential Molecular InteractionsSAR Implication
C3Aldehyde, Amide, HeterocycleHydrogen bonding (donor/acceptor), probing central pocket, altering shapeOften critical for potency; specific vectors for H-bonds are key
C4Nitro, Amino, CyanoHydrogen bonding, dipole interactions, electronic modulation of the ringInfluences binding affinity and the electronic nature of the pharmacophore
C6Bromo, Aryl, AlkynylHydrophobic interactions, pi-stacking, van der Waals forces, solvent interactionsCan be tuned to improve potency, selectivity, and pharmacokinetic properties
N1/N2H, Alkyl, ArylHydrogen bonding (if H), directs substituent vector, alters overall topologyCrucial for correct orientation in the binding site; N1 vs. N2 substitution can lead to vastly different activities

Lack of Specific Derivatization and SAR Studies on the this compound Scaffold

Despite the recognized importance of the indazole nucleus in medicinal chemistry, a thorough review of scientific literature reveals a notable gap in research pertaining to the specific derivatization and detailed structure-activity relationship (SAR) studies centered on the This compound scaffold. While numerous studies have explored the biological potential of various indazole derivatives, including those with bromo and nitro substitutions, specific and systematic investigations originating from this particular starting material are not readily found in the available literature.

The indazole core is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The functionalization at the 3-position of the indazole ring, often starting from an aldehyde group, is a common strategy to generate diverse libraries of compounds for biological screening. The presence of both a bromo and a nitro group on the benzene (B151609) ring of the indazole core, as in This compound , offers unique electronic and steric properties that could be exploited for targeted drug design. These substituents can influence the molecule's interaction with biological targets through various mechanisms, including hydrogen bonding, halogen bonding, and π-stacking interactions.

However, a comprehensive SAR study that systematically modifies functional groups on the This compound backbone and correlates these changes with ligand-target recognition is not documented in the reviewed scientific papers. Such a study would typically involve the synthesis of a series of analogues with variations at different positions of the molecule and subsequent evaluation of their biological activity against a specific target, such as a protein kinase or a receptor. The resulting data, often presented in tabular format, would be crucial for elucidating the key structural features required for potent and selective activity.

The absence of such specific research could be attributed to several factors, including the synthetic challenges associated with this particular scaffold or a research focus on other more readily accessible or historically prominent indazole derivatives. While general methodologies for the synthesis of indazole-3-carboxaldehydes have been reported, and the biological activities of other substituted indazoles are known, the direct application of this knowledge to generate a detailed SAR profile for derivatives of This compound remains an unexplored area.

Theoretical and Computational Chemistry Investigations of 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules. For 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde, these methods can predict its electronic behavior, thermodynamic stability, and the energetics of chemical transformations.

The electronic landscape of a molecule is fundamental to its chemical reactivity. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its electron-donating and accepting capabilities.

In this compound, the presence of strong electron-withdrawing groups, namely the nitro (-NO₂) group and the bromo (-Br) atom, alongside the carbaldehyde (-CHO) group, is expected to significantly influence the FMO energies. The nitro group, in particular, would substantially lower the energy of both the HOMO and LUMO, thereby increasing the molecule's electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net Computational studies on other nitro- and halo-substituted aromatic systems support this trend.

The charge distribution within the molecule is anticipated to be highly polarized. The electronegative oxygen atoms of the nitro and carbaldehyde groups, along with the nitrogen atoms of the indazole ring and the bromine atom, will draw electron density, creating regions of partial negative charge (δ-). Conversely, the carbon atoms attached to these groups and the hydrogen atoms will exhibit partial positive charges (δ+). Natural Bond Orbital (NBO) analysis performed on similar bromo-indazole derivatives has shown that the N1 and N2 positions have distinct partial charges, which is crucial for predicting regioselectivity in reactions like alkylation. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties (Note: These are representative values based on trends observed for structurally similar compounds and are intended for illustrative purposes.)

ParameterPredicted Value (eV)Implication
EHOMO-7.5Indicates moderate electron-donating ability, lowered by electron-withdrawing groups.
ELUMO-3.0Indicates strong electron-accepting ability, significantly lowered by nitro and aldehyde groups.
Energy Gap (ΔE)4.5Suggests high kinetic stability but susceptibility to nucleophilic attack at electron-deficient sites.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states and intermediates. For this compound, several reaction types can be envisaged.

The indazole nitrogen atoms are common sites for alkylation. Theoretical calculations can predict the regioselectivity of such reactions, determining whether substitution is more likely to occur at the N1 or N2 position. These calculations typically involve modeling the reaction pathway for both possibilities and comparing the activation energies. For many substituted indazoles, DFT calculations have successfully rationalized the observed product distributions under various reaction conditions. nih.gov

The carbaldehyde group at the C3 position is a reactive handle for a variety of transformations, including nucleophilic additions, condensations, and oxidations. Quantum chemical calculations can model the energetic pathways of these reactions, providing insights into their feasibility and kinetics. For instance, the reaction of indazole-3-carboxaldehydes with nucleophiles can be computationally studied to understand the stability of the tetrahedral intermediate and the energy barrier to product formation. nih.gov

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. The position of the proton on the pyrazole (B372694) ring significantly affects the molecule's electronic structure, stability, and biological activity. nih.gov

Computational studies across a wide range of indazole derivatives have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This stability is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the less stable quinonoid structure of the 2H form. It is therefore highly probable that this compound exists predominantly as the 1H tautomer. Quantum chemical calculations can precisely quantify the energy difference between these two forms.

Table 2: Predicted Relative Energies of Indazole Tautomers (Note: The energy difference is a representative value based on calculations for other indazole derivatives.)

TautomerRelative Energy (kcal/mol)Predicted Stability
1H-Tautomer0.0Most Stable
2H-Tautomer+3 to +5Less Stable

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior over time.

The indazole ring itself is a rigid, planar scaffold. Therefore, the primary source of conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C3-C(aldehyde) single bond.

Conformational analysis, typically performed by systematically rotating the relevant dihedral angle and calculating the potential energy at each step, can identify the most stable geometries. It is expected that the aldehyde group will prefer to be coplanar with the indazole ring to maximize π-conjugation. This would result in two low-energy conformers, corresponding to the aldehyde oxygen being oriented syn or anti to the N2 atom of the pyrazole ring. The energy barrier to rotation between these conformers can also be calculated, providing information on their interconversion rate at different temperatures.

Table 3: Predicted Conformational Analysis of the C3-Carbaldehyde Group (Note: These are hypothetical values to illustrate the concept of conformational analysis.)

ConformerDihedral Angle (N2-C3-C-O)Relative Energy (kcal/mol)Description
Syn-planar~0°0.0Likely the global minimum due to minimized steric hindrance.
Anti-planar~180°+0.5 to +1.5A local minimum, slightly higher in energy.
Perpendicular~90°+3.0 to +5.0Represents the rotational energy barrier (transition state).

Molecular Dynamics (MD) simulations can model the motion of atoms in a molecule over time, providing a dynamic picture of its behavior in various environments, such as in solution or bound to a biological target. researchgate.net

For this compound, MD simulations would likely show that the core indazole structure remains largely rigid, with flexibility dominated by the rotation of the C3-carbaldehyde group and the vibrations of the substituents. In an aqueous environment, simulations could reveal the specific hydration patterns around the polar nitro and carbaldehyde groups.

Furthermore, as many indazole derivatives are investigated as kinase inhibitors, MD simulations are a crucial tool for understanding their binding modes and stability within protein active sites. nih.gov Such simulations could predict the key interactions (e.g., hydrogen bonds, halogen bonds) that this compound might form with a receptor, elucidating its dynamic behavior and the conformational changes it might undergo upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, which are known to target various biological entities like kinases and enzymes, QSAR is instrumental in identifying the key structural features that govern their potency and selectivity. nih.govnih.gov

The development of robust QSAR models for a series of analogues including this compound would begin with the compilation of a dataset of structurally related indazoles with experimentally determined biological activities (e.g., IC₅₀ values).

2D QSAR: In a 2D QSAR study, various physicochemical, topological, and structural descriptors are calculated for each molecule. aimspress.com Methodologies such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to generate a linear equation correlating a selection of these descriptors with the observed activity. imist.ma A statistically significant 2D QSAR model would enable the prediction of activity for new, unsynthesized compounds and highlight the relative importance of different molecular properties.

3D QSAR: 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These models require the structural alignment of the compounds in the dataset. They calculate steric and electrostatic fields around the molecules, and the resulting contour maps visualize regions where modifications to the structure would likely increase or decrease biological activity. nih.gov For instance, field- and Gaussian-based 3D-QSAR studies on indazole derivatives have been used to understand the variables influencing inhibitory potency. nih.gov

The predictive power and reliability of any developed QSAR model are assessed through rigorous statistical validation, including internal validation (cross-validation, q²) and external validation using a separate test set of compounds (predicted r², pred_r²).

Table 1: Illustrative Statistical Parameters for a Validated QSAR Model

Parameter Description Typical Value
Coefficient of determination (Goodness of fit) > 0.8
Cross-validated correlation coefficient (Internal predictive ability) > 0.6
pred_r² Predictive correlation coefficient for the external test set > 0.6
F-value Fischer's value (Statistical significance of the model) High value

| SEE | Standard Error of Estimate | Low value |

This table represents typical validation metrics for a robust QSAR model, based on studies of various heterocyclic derivatives. nih.gov

Electrostatic Descriptors: The highly electronegative nitro group at the 4-position and the oxygen of the carbaldehyde at the 3-position would create a distinct electrostatic potential map. 3D-QSAR studies on related heterocyclic compounds often show that electrostatic effects dominantly determine binding affinities. nih.gov These groups can act as strong hydrogen bond acceptors, a critical interaction in many ligand-receptor binding events.

Steric and Shape Descriptors: The bromine atom at the 6-position is a bulky substituent that would significantly impact the steric field. Its size and position would influence how the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: The benzene (B151609) portion of the indazole ring and the bromine atom contribute to the molecule's hydrophobicity (lipophilicity), which is often described by descriptors like LogP. This property is crucial for membrane permeability and for engaging in hydrophobic interactions with target proteins.

Topological and Quantum Chemical Descriptors: Descriptors such as molecular connectivity indices, shape indices, and quantum chemical parameters (e.g., HOMO/LUMO energies) provide further insight into the molecule's electronic and structural characteristics that may correlate with its activity.

Table 2: Potential Influence of Key Physicochemical Descriptors for this compound

Descriptor Type Influencing Functional Group(s) Potential Role in Molecular Interactions
Electrostatic Fields 4-Nitro group, 3-Carbaldehyde group, Indazole Nitrogens Hydrogen bond accepting capacity, dipole interactions, crucial for binding specificity.
Steric Fields 6-Bromo group, Indazole core Determines molecular shape and complementarity with the receptor active site.
Hydrophobic Fields Benzene ring, 6-Bromo group Governs hydrophobic interactions with nonpolar residues in the binding pocket.

| Hydrogen Bond Donors | Indazole N-H group | Can act as a hydrogen bond donor to anchor the ligand in the active site. |

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arabjchem.org This method is invaluable for elucidating the binding mechanism of potential drug candidates like this compound at a molecular level.

To perform a docking study, a high-resolution 3D structure of a relevant biological target is required. For indazole derivatives, common targets include protein kinases, poly(ADP-ribose)polymerase-1 (PARP-1), and aromatase, among others. nih.govderpharmachemica.com A computational model of this compound would be generated and its conformational flexibility explored.

The docking algorithm then systematically samples numerous possible orientations of the ligand within the receptor's active site, scoring each pose based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). derpharmachemica.com The resulting highest-scoring poses represent the most probable binding modes. These simulations can reveal how the indazole core orients itself within the binding pocket and which functional groups are positioned to make key interactions with specific amino acid residues. For example, studies on other indazoles have identified critical interactions with residues like Arginine (Arg) and Methionine (Met) in the active site of the aromatase enzyme. derpharmachemica.com

The predicted binding mode allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. The specific chemical features of this compound would dictate its interaction specificity.

Hydrogen Bonding: The nitrogen atom of the indazole ring (at position 1) can act as a hydrogen bond donor. The oxygen atoms of the 4-nitro group and the 3-carbaldehyde group are potent hydrogen bond acceptors. These groups would likely interact with polar amino acid residues such as serine, threonine, or the backbone amides of the protein.

Hydrophobic Interactions: The fused benzene ring of the indazole scaffold provides a surface for hydrophobic interactions with nonpolar residues like leucine, isoleucine, and phenylalanine in the binding pocket.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding—an interaction where the electrophilic region on the halogen atom interacts favorably with a nucleophilic site (like a carbonyl oxygen) on the protein. This has emerged as an important interaction in modern drug design.

π-Stacking: The aromatic indazole ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine within the active site.

Table 3: Predicted Ligand-Target Interactions for this compound

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residue(s)
Indazole N-H Hydrogen Bond (Donor) Aspartate, Glutamate, Serine
Indazole Ring Nitrogens Hydrogen Bond (Acceptor) Lysine, Arginine, Histidine
3-Carbaldehyde Oxygen Hydrogen Bond (Acceptor) Serine, Threonine, Lysine, Arginine
4-Nitro Group Oxygens Hydrogen Bond (Acceptor) Lysine, Arginine, Serine
6-Bromo Atom Halogen Bond / Hydrophobic Interaction Phenylalanine, Leucine, Methionine, Backbone Carbonyls

| Indazole Aromatic Ring | Hydrophobic / π-Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Virtual screening campaigns could also utilize these computational models. A large library of compounds could be docked into a target receptor, and molecules predicted to have favorable binding energies and interaction patterns, similar to those hypothesized for this compound, could be prioritized for synthesis and experimental testing. nih.gov

Applications in Medicinal Chemistry Research and Chemical Biology

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde as a Versatile Synthetic Intermediate in Drug Discovery

This compound is a heterocyclic compound featuring an indazole core functionalized with bromo, nitro, and carbaldehyde groups. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The aldehyde group at the 3-position is a key reactive handle that allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

The broader class of 1H-indazole-3-carboxaldehydes are recognized as crucial intermediates for the synthesis of polyfunctionalized 3-substituted indazoles. nih.govresearchgate.net These derivatives are of significant interest in medicinal chemistry, especially for the design of kinase inhibitors. nih.govresearchgate.net The aldehyde functionality can be readily converted into other chemical moieties such as alkenes, secondary alcohols, amines, and various heteroaromatic systems through reactions like Knoevenagel and Wittig condensations, or cyclization reactions. nih.govresearchgate.net This versatility allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

While specific research detailing the use of this compound in the synthesis of named drug candidates is not extensively published in publicly available literature, the closely related compound, 6-Bromo-1H-indazole-3-carbaldehyde, is cited as a key intermediate in the development of pharmaceutical agents, particularly in the areas of anti-cancer and anti-inflammatory drug discovery. chemimpex.com The presence of the nitro group in this compound offers an additional point for chemical modification, for instance, through reduction to an amino group, which can then be further functionalized. This expands the potential for creating a wide array of derivatives for screening in drug discovery programs.

Table 1: Synthetic Utility of 1H-Indazole-3-Carboxaldehyde Derivatives

Reaction TypeResulting Functional Group/ScaffoldPotential Therapeutic Area
Knoevenagel CondensationSubstituted AlkenesKinase Inhibitors
Wittig ReactionAlkenesVarious
Reductive AminationSecondary and Tertiary AminesVarious
Cyclization ReactionsOxazoles, Thiazoles, BenzimidazolesBioactive Heterocycles

Contribution of the Indazole Scaffold to the Design of Pharmaceutical Agents

The indazole scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.gov Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid framework that can be appropriately decorated with functional groups to interact with various biological targets. nih.gov

The nitrogen atoms in the pyrazole ring of the indazole scaffold can act as both hydrogen bond donors and acceptors, which is a critical feature for binding to the active sites of proteins, particularly kinases. nih.govresearchgate.net This ability to form key interactions is a significant contributor to the efficacy of many indazole-based drugs.

Several marketed drugs incorporate the indazole moiety, highlighting its importance in pharmaceutical design. For instance, Axitinib and Pazopanib are potent kinase inhibitors used in cancer therapy, and their efficacy is in part attributed to the indazole core which anchors the molecule in the ATP-binding pocket of the target kinase. nih.govresearchgate.net The versatility of the indazole ring allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 2: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

Drug NameTherapeutic AreaTarget
AxitinibOncologyVEGFR, PDGFR, c-KIT
PazopanibOncologyVEGFR, PDGFR, FGFR, c-KIT
GranisetronAntiemetic5-HT3 Receptor Antagonist
BenzydamineAnti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)

Investigation of Molecular Target Interactions and Inhibition Mechanisms using Indazole-Based Probes

The indazole scaffold serves as a valuable template for the design of chemical probes to investigate the interactions between small molecules and their biological targets. These probes are instrumental in elucidating mechanisms of action, identifying new drug targets, and understanding the structural basis of ligand-protein interactions.

In the context of kinase inhibition, indazole derivatives have been extensively used to probe the ATP-binding site. Computational methods, such as molecular docking, are often employed to predict the binding modes of indazole-based inhibitors. These studies help in understanding how the indazole core and its substituents interact with key amino acid residues in the active site of a kinase. The nitrogen atoms of the indazole ring are frequently observed to form hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition.

Table 3: Common Techniques for Investigating Molecular Interactions of Indazole-Based Compounds

TechniqueInformation Obtained
X-ray Crystallography3D structure of the ligand-protein complex
Molecular DockingPredicted binding mode and interactions
Structure-Activity Relationship (SAR)Identification of key functional groups for activity
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding
Surface Plasmon Resonance (SPR)Kinetics of binding (association and dissociation rates)

Exploration in Material Science Research and Development of Advanced Materials

While the primary focus of research on indazole derivatives has been in medicinal chemistry, there is emerging interest in their application in materials science. The rigid, aromatic structure of the indazole core, combined with its potential for functionalization, makes it an attractive building block for the synthesis of novel organic materials with interesting electronic and photophysical properties.

The related compound, 6-Bromo-1H-indazole-3-carbaldehyde, has been noted for its relevance in the development of advanced materials with specific electronic or optical properties. chemimpex.com Functionalized indazoles can be incorporated into polymers or used as components in organic light-emitting diodes (OLEDs). chemimpex.com The electron-withdrawing and electron-donating substituents on the indazole ring can be tailored to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient materials for organic electronics. nbinno.com

For instance, a related compound, 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, serves as a building block for non-fullerene acceptors in organic solar cells and as a precursor for OLED materials. nbinno.com The aldehyde group provides a convenient point for extending the conjugation of the molecule, which is often desirable for applications in organic electronics. Although specific research on the use of this compound in material science is limited, its structural features suggest potential for similar applications. The presence of the bromo and nitro groups can influence the electronic properties and intermolecular packing of materials derived from this compound.

Table 4: Potential Applications of Indazole-Based Compounds in Material Science

Application AreaDesired Properties
Organic Light-Emitting Diodes (OLEDs)High quantum efficiency, color purity, stability
Organic Solar Cells (OSCs)Broad absorption spectrum, high charge carrier mobility
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good on/off ratio
Fluorescent Probes/SensorsHigh fluorescence quantum yield, sensitivity to environment

Q & A

Q. What are the key synthetic routes for preparing 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. A plausible route includes:

Nitration : Introduce the nitro group at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) with catalytic Lewis acids.

Formylation : Introduce the carbaldehyde group at position 3 via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl precursor using MnO₂ .
Example Table:

StepReagents/ConditionsYield (%)Key Challenges
NitrationHNO₃/H₂SO₄, 0–5°C~60Regioselectivity control
BrominationNBS, DMF, 50°C~75Competing di-bromination
FormylationPOCl₃/DMF, reflux~50Purification due to byproducts

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; aldehyde protons appear ~10 ppm).
  • Mass Spectrometry (MS) : Validate molecular ion [M+H]⁺ peak (expected m/z ~284 for C₈H₄BrN₃O₃).
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, particularly to confirm bromine/nitro group positions .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELXL address them?

  • Methodological Answer : Challenges include:
  • Heavy Atom Effects : Bromine causes strong absorption; correct using SAD/MAD data collection and absorption corrections in SHELXL .
  • Disorder : Nitro or aldehyde groups may exhibit rotational disorder. Apply restraints (e.g., DFIX, FLAT) and refine anisotropic displacement parameters.
  • Twinned Crystals : Use SHELXL’s TWIN and BASF commands to model twinning .
    Example Workflow:
     1. Data Collection: High-resolution (<1.0 Å) synchrotron data.  
     2. Structure Solution: SHELXD for heavy-atom positioning.  
     3. Refinement: SHELXL with HKLF5 format for twinned data.  

Q. How does the electronic environment of the nitro and bromo substituents influence the reactivity of the carbaldehyde group?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing effect reduces electron density at the carbaldehyde, making it susceptible to nucleophilic attack (e.g., condensation reactions).
  • Bromo Group : Acts as a potential leaving group in cross-coupling (e.g., Suzuki-Miyaura) but may sterically hinder reactions at position 3.
    Case Study: In related indazole-carbaldehydes, bromo substituents at position 6 enhance regioselectivity in Pd-catalyzed couplings, while nitro groups stabilize intermediates via resonance .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G*).
  • Complementary Techniques : Use X-ray crystallography to resolve ambiguities in NOESY or HSQC spectra .
  • Reaction Trapping : Perform derivatization (e.g., oxime formation from aldehyde) to confirm functional group assignment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.